
2-oxo-2H-pyran-5-carbonitrile
Overview
Description
2-oxo-2H-pyran-5-carbonitrile: is a heterocyclic compound that belongs to the class of pyranones Pyranones are six-membered oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmacological properties The structure of this compound consists of a pyran ring with a carbonyl group at the 2-position and a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2H-pyran-5-carbonitrile can be achieved through several methods. One common approach involves the reaction of α-aroylketene dithioacetals with malononitrile and secondary amines. This reaction proceeds through a domino process involving consecutive addition-elimination, intramolecular cyclization, and ring opening and closing sequences . Another method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions using readily available starting materials such as aldehydes, malononitrile, and β-ketoesters. The reaction conditions are optimized to achieve high yields and purity of the desired product. Catalysts such as ammonium acetate or other acid-base catalysts are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-oxo-2H-pyran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-Oxo-2H-pyran-5-carbonitrile serves as an intermediate in the synthesis of various heterocyclic compounds and polycyclic aromatic hydrocarbons. It is a crucial building block for constructing complex molecular architectures.
Biology and Medicine
The compound has garnered attention for its potential pharmacological properties:
- Anticancer Activity: Derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including U937 (human histiocytic lymphoma) and SH-SY5Y (neuroblastoma).
Cell Line | IC50 (µM) | Reference |
---|---|---|
U937 | 15 | |
SH-SY5Y | 20 |
- Antimicrobial Activity: Exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. In vitro tests have shown inhibition of growth in several bacterial strains.
- Anti-inflammatory Effects: Preliminary studies indicate that it may inhibit inflammatory pathways, contributing to its therapeutic applications.
Industrial Applications
In materials science, this compound is used in the development of:
- Organic Light Emitting Diodes (OLEDs): Its unique structural features enhance light-emission properties.
Application | Description |
---|---|
OLEDs | Used as a component in light-emitting layers. |
LCDs | Contributes to the development of display technologies. |
Fluorescent Dyes | Serves as a precursor for fluorescent materials. |
Anticancer Activity Study
A study demonstrated that derivatives synthesized from the pyran framework exhibited notable anticancer properties against multiple cell lines. Certain modifications significantly enhanced cytotoxicity compared to the parent compound.
Neuroprotective Effects
Research explored the neuroprotective potential of pyran derivatives in models of neurodegenerative diseases. The results indicated modulation of key signaling pathways involved in neuroprotection, suggesting potential applications in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-oxo-2H-pyran-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to its pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-amino-4H-pyran-3-carbonitrile: This compound has a similar pyran ring structure with an amino group at the 2-position and a nitrile group at the 3-position.
2-oxo-2H-pyran-3-carbonitrile: This compound has a similar structure with a carbonyl group at the 2-position and a nitrile group at the 3-position.
Uniqueness: 2-oxo-2H-pyran-5-carbonitrile is unique due to the specific positioning of the nitrile group at the 5-position, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research and industry.
Biological Activity
2-Oxo-2H-pyran-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of pyranones, which are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₃NO₂, characterized by a pyran ring with a carbonyl group at the 2-position and a nitrile group at the 5-position. This unique structural arrangement contributes to its distinct chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Weight | 139.09 g/mol |
Density | 1.3 g/cm³ |
Boiling Point | 282 °C |
Melting Point | Not available |
The biological activity of this compound is believed to involve several biochemical pathways:
- Caspase Activation : Related compounds have shown weak activation of caspases (3, 8, and 9) in HL-60 cells, suggesting a potential role in apoptosis induction.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics .
- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit inflammatory pathways, contributing to its potential therapeutic applications.
Biological Activity Studies
Several studies have investigated the biological activities of compounds related to or derived from this compound:
Anticancer Activity
A study reported that derivatives of pyranones, including those similar to this compound, exhibited notable anticancer properties against various cancer cell lines. For instance, compounds synthesized from this scaffold demonstrated cytotoxicity against human histiocytic lymphoma (U937) and neuroblastoma (SH-SY5Y) cell lines .
Antimicrobial Activity
Research has highlighted the antimicrobial efficacy of pyran derivatives. In vitro tests showed that these compounds could inhibit the growth of several bacterial strains, indicating their potential as new antimicrobial agents .
Anti-inflammatory Effects
In animal models, pyran derivatives have been shown to reduce inflammation markers significantly. This suggests that this compound may be useful in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Multicomponent Reactions : A common synthetic route involves reacting α-aroylketene dithioacetals with malononitrile and secondary amines under optimized conditions to yield high purity products.
- Industrial Production : Large-scale production typically utilizes readily available starting materials like aldehydes and β-ketoesters under catalytic conditions to facilitate efficient synthesis.
Study on Anticancer Properties
In a detailed investigation, researchers synthesized various derivatives based on the pyran framework and tested their anticancer activities against multiple cell lines. The findings indicated that certain modifications enhanced cytotoxicity significantly compared to the parent compound .
Neuroprotective Effects
Another study explored the neuroprotective potential of pyran derivatives in models of neurodegenerative diseases. The results suggested that these compounds could modulate key signaling pathways involved in neuroprotection, making them candidates for further development in treating Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 2-oxo-2H-pyran-5-carbonitrile derivatives?
Methodological Answer: this compound derivatives are typically synthesized via multi-component reactions (MCRs) or nucleophilic substitution. A representative approach involves:
- Step 1: Reacting a carbonyl precursor (e.g., cyclic ketones or aldehydes) with malononitrile or cyanoacetamide in the presence of a base (e.g., K2CO3) to form the pyran backbone.
- Step 2: Introducing functional groups via alkylation or aryl substitution. For example, 2-[(2-methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile was synthesized by reacting 6-(2-methylpropyl)-4-oxo-2-sulfanylidene-tetrahydropyrimidine-5-carbonitrile with 1-bromo-2-methoxyethane in DMF, yielding 43% after crystallization .
- Optimization: Solvent choice (DMF, ethanol) and reaction time (12–24 hours) significantly impact yield.
Q. How can NMR spectroscopy confirm the structure of this compound derivatives?
Methodological Answer: <sup>1</sup>H and <sup>13</sup>C NMR are critical for structural validation:
- Key Signals:
- <sup>1</sup>H NMR: The pyran ring protons resonate between δ 2.1–3.5 ppm (CH2 or CH groups). Aromatic protons in substituted derivatives appear at δ 6.8–7.5 ppm. For example, in 2-[(2-methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, the NH proton is observed at δ 13.55 ppm .
- <sup>13</sup>C NMR: The nitrile carbon (C≡N) appears at δ 115–120 ppm, while the carbonyl (C=O) resonates at δ 160–175 ppm .
- Validation: Compare experimental shifts with computational predictions (e.g., DFT) or literature data for analogous compounds.
Advanced Research Questions
Q. What strategies optimize diastereoselectivity in polysubstituted pyran-carbonitrile synthesis?
Methodological Answer: Diastereoselectivity can be controlled via:
- Catalytic Systems: Chiral Rh(II) carboxylates or organocatalysts (e.g., proline derivatives) induce asymmetry. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized with >90% diastereomeric excess using Rh2(OAc)4 .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity.
- Temperature Control: Lower temperatures (−20°C to 0°C) reduce kinetic competition between pathways .
Q. How do intermolecular interactions influence crystal packing in this compound derivatives?
Methodological Answer: X-ray crystallography reveals that hydrogen bonding and π-π stacking dominate packing:
- Hydrogen Bonds: N–H···O and O–H···N interactions form dimers or chains. For example, 2-amino-4-(4-methylphenyl)-5-oxo-4H-chromene-3-carbonitrile forms centrosymmetric dimers via N–H···O bonds (2.89 Å) .
- π-Stacking: Aromatic rings align with face-to-face distances of 3.4–3.7 Å, stabilizing the lattice .
- Impact on Properties: Stronger intermolecular forces correlate with higher melting points and reduced solubility.
Q. What computational methods predict reactivity and regioselectivity in pyran-carbonitrile reactions?
Methodological Answer: Density Functional Theory (DFT) and molecular docking are widely used:
- DFT Applications: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group in this compound acts as an electron-withdrawing group, directing substitutions to the C-4 position .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to design bioactive derivatives. Software like AutoDock Vina evaluates binding affinities .
Q. How are multi-step syntheses optimized for high-yield pyran-carbonitrile derivatives?
Methodological Answer: Key strategies include:
- Intermediate Purification: Column chromatography (silica gel, hexane/EtOAc) removes byproducts.
- Reaction Monitoring: TLC or HPLC tracks progress. For example, in the synthesis of 2-amino-4-(4-methylphenyl)-5-oxo-4H-chromene-3-carbonitrile, intermediates were isolated at >95% purity before final cyclization .
- Scale-Up Adjustments: Solvent volume and stirring rate are optimized to maintain yield consistency .
Properties
IUPAC Name |
6-oxopyran-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKONEMTLKHESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562515 | |
Record name | 2-Oxo-2H-pyran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129660-12-4 | |
Record name | 2-Oxo-2H-pyran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2H-pyran-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.